3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE can be achieved through a multicomponent condensation reaction. This involves the reaction of aromatic aldehydes with dimedone in the presence of a catalyst such as montmorillonite KSF under microwave irradiation . The reaction is carried out in water, making it an environmentally friendly process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar multicomponent reactions. The use of solid supports as reaction media, such as nano-Fe/NaY zeolite or silica-supported Cu nanoparticles, can enhance the efficiency and yield of the reaction . These methods offer advantages such as ease of recovery and reuse, low toxicity, and environmental acceptability.
Chemical Reactions Analysis
Types of Reactions
3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions . The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenes, benzothiazoles, and their derivatives
Scientific Research Applications
3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and antibacterial activities.
Industry: Utilized in the development of new materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as lipoxygenase and tyrosinase, thereby modulating oxidative stress and melanin production . The presence of the benzothiazole ring allows it to interact with various biological molecules, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ones): These compounds share a similar cyclohexene structure and exhibit similar biological activities.
3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one derivatives: These derivatives have been studied for their antioxidant and antibacterial properties.
Uniqueness
The uniqueness of 3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE lies in its fused benzothiazole and cyclohexene rings, which confer distinct chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H21NOS |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H21NOS/c1-4-19-15-7-5-6-8-16(15)21-17(19)10-13-9-14(20)12-18(2,3)11-13/h5-10H,4,11-12H2,1-3H3/b17-10- |
InChI Key |
XEXFIPADMPTMPZ-YVLHZVERSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=CC(=O)CC(C3)(C)C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC(=O)CC(C3)(C)C |
Origin of Product |
United States |
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